3-(3-Aminopropyl)phenol
Overview
Description
3-(3-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 3-aminopropyl chain at the meta position
Mechanism of Action
Target of Action
3-(3-Aminopropyl)phenol is a derivative of phenol and amine . Phenol is known to be an antiseptic and disinfectant, active against a wide range of micro-organisms including some fungi and viruses . It has been used to disinfect skin and to relieve itching . The amine group enhances dispersibility and anti-bacterial property .
Mode of Action
It is known that phenolic compounds can interact with proteins, altering their structure and properties . They can form complexes via covalent linkages and/or non-covalent interactions through hydrophobic, electrostatic, van der Waals forces, and hydrogen bonding . The introduction of the amine group could potentially enhance these interactions.
Biochemical Pathways
Phenolic compounds are secondary metabolites of plants which constitute an important group, phenylpropanoids . They are biosynthetically formed by way of either the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-(3-Aminopropyl)phenol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable aminopropyl reagent. For example, meta-bromophenol can be reacted with 3-aminopropylamine under basic conditions to yield the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve multi-step processes to ensure high yield and purity. One such method includes the reaction of meta-methoxy bromobenzene with propylene oxide, followed by treatment with methane sulfonic acid, ammonia, and hydrobromic acid . This method is advantageous due to its relatively high yield and environmental friendliness.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Aminopropyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Quinones and hydroquinones.
Reduction: Primary and secondary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(3-Aminopropyl)phenol has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
Phenol: A simpler structure with a hydroxyl group attached to a benzene ring.
3-Aminophenol: Similar structure but with the amino group directly attached to the benzene ring.
4-(3-Aminopropyl)phenol: Similar structure but with the 3-aminopropyl group at the para position.
Uniqueness: 3-(3-Aminopropyl)phenol is unique due to the specific positioning of the 3-aminopropyl group, which influences its reactivity and interaction with biological targets. This positional difference can lead to distinct chemical and biological properties compared to its isomers .
Properties
IUPAC Name |
3-(3-aminopropyl)phenol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7,11H,2,4,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBBFCAMQQYSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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